3-Bromo-5-(trifluoromethyl)pyridin-2-ol
Overview
Description
3-Bromo-5-(trifluoromethyl)pyridin-2-ol is a heterocyclic compound with the molecular formula C6H3BrF3NO and a molecular weight of 241.993 g/mol . It is a pyridine derivative characterized by the presence of a bromine atom at the third position, a trifluoromethyl group at the fifth position, and a hydroxyl group at the second position of the pyridine ring . This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry.
Scientific Research Applications
3-Bromo-5-(trifluoromethyl)pyridin-2-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in the development of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Medicine: It serves as a precursor in the synthesis of drug candidates and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals, materials science, and catalysis.
Safety and Hazards
“3-Bromo-5-(trifluoromethyl)pyridin-2-ol” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is harmful by inhalation, in contact with skin, and if swallowed .
Relevant Papers The relevant papers retrieved include a paper on the synthesis and application of trifluoromethylpyridines , and a paper on the oxyfunctionalization of pyridine derivatives . These papers provide valuable insights into the synthesis, application, and chemical reactions of “this compound” and related compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(trifluoromethyl)pyridin-2-ol can be achieved through several synthetic routes. One common method involves the bromination of 5-(trifluoromethyl)pyridin-2-ol using bromine or a brominating agent under controlled conditions . The reaction typically requires a solvent such as acetic acid or dichloromethane and is carried out at room temperature or slightly elevated temperatures.
Another approach involves the use of iodobromopyridine as a starting material, followed by iodide displacement with in situ generated (trifluoromethyl)copper . This method provides a more efficient and selective synthesis of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated equipment to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(trifluoromethyl)pyridin-2-ol undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the pyridine ring.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines with different functional groups replacing the bromine atom.
Oxidation Reactions: Products include ketones or aldehydes derived from the oxidation of the hydroxyl group.
Reduction Reactions: Products include reduced pyridine derivatives or dehalogenated compounds.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(trifluoromethyl)pyridin-2-ol depends on its specific application and the target molecules involved. In general, the compound can interact with various molecular targets, such as enzymes, receptors, or nucleic acids, through hydrogen bonding, hydrophobic interactions, or covalent bonding. These interactions can modulate the activity of the target molecules, leading to desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-3-(trifluoromethyl)pyridin-2-ol
- 2-Hydroxy-5-(trifluoromethyl)pyridine
- 2-Bromo-5-(trifluoromethyl)pyridine
Uniqueness
3-Bromo-5-(trifluoromethyl)pyridin-2-ol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. The presence of both a bromine atom and a trifluoromethyl group on the pyridine ring enhances its reactivity and makes it a valuable intermediate in organic synthesis. Additionally, the hydroxyl group at the second position provides opportunities for further functionalization and derivatization, making it a versatile compound for various applications.
Properties
IUPAC Name |
3-bromo-5-(trifluoromethyl)-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3NO/c7-4-1-3(6(8,9)10)2-11-5(4)12/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHKLLYQUQPOQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40542095 | |
Record name | 3-Bromo-5-(trifluoromethyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40542095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76041-73-1 | |
Record name | 3-Bromo-5-(trifluoromethyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40542095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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